molecular formula C13H21ClN2O4S B2524074 Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate CAS No. 2171802-20-1

Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate

Cat. No. B2524074
CAS RN: 2171802-20-1
M. Wt: 336.83
InChI Key: OYJJBZANZLZFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a piperidine derivative with a chlorosulfonyl group and a cyanoethyl group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the nitrogen atom. The chlorosulfonyl and cyanoethyl substituents are strategically positioned on the piperidine ring. Refer to the InChI code for the exact arrangement of atoms .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Biologically Active Intermediates

Tert-butyl piperidine-1-carboxylate derivatives are pivotal intermediates in synthesizing a range of biologically active compounds. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights the compound's utility in pharmaceutical development. This synthesis involves acylation, sulfonation, and substitution steps, demonstrating the compound's adaptability in complex organic synthesis processes (Wang, Wang, Tang, & Xu, 2015).

Role in Stereoselective Synthesis

The stereoselective synthesis of piperidine derivatives showcases the compound's role in creating stereochemically complex molecules. Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone's reaction with various reagents forms tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which cyclize into cis-isomers of N-Boc piperidine derivatives. This application underscores the compound's significance in developing molecules with specific stereochemical configurations, essential for biological activity (Moskalenko & Boev, 2014).

Intermediate for Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an intermediate for small molecule anticancer drugs, demonstrating the broader family's role in oncology. The high yield and rapid synthesis of this compound from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions highlight the efficiency and versatility of such intermediates in drug development processes (Zhang, Ye, Xu, & Xu, 2018).

Enantiopure Derivatives Synthesis

The preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor further exemplifies the compound's utility in synthesizing enantiomerically pure molecules. This capability is crucial for creating drugs with specific biological activities, as the stereochemistry of a drug molecule can significantly impact its interaction with biological targets (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

This compound is classified as hazardous (GHS05) due to its potential to cause skin and eye irritation. Precautions include wearing appropriate protective gear and handling it in a well-ventilated area .

Future Directions

For more detailed information, refer to the provided MSDS and relevant peer-reviewed papers .

properties

IUPAC Name

tert-butyl 4-(2-chlorosulfonyl-1-cyanoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O4S/c1-13(2,3)20-12(17)16-6-4-10(5-7-16)11(8-15)9-21(14,18)19/h10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJBZANZLZFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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